4-Azetidin-3-ylthiomorpholine dihydrochloride 4-Azetidin-3-ylthiomorpholine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1190320-91-2
VCID: VC8056853
InChI: InChI=1S/C7H14N2S.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
SMILES: C1CSCCN1C2CNC2.Cl.Cl
Molecular Formula: C7H16Cl2N2S
Molecular Weight: 231.19

4-Azetidin-3-ylthiomorpholine dihydrochloride

CAS No.: 1190320-91-2

Cat. No.: VC8056853

Molecular Formula: C7H16Cl2N2S

Molecular Weight: 231.19

* For research use only. Not for human or veterinary use.

4-Azetidin-3-ylthiomorpholine dihydrochloride - 1190320-91-2

Specification

CAS No. 1190320-91-2
Molecular Formula C7H16Cl2N2S
Molecular Weight 231.19
IUPAC Name 4-(azetidin-3-yl)thiomorpholine;dihydrochloride
Standard InChI InChI=1S/C7H14N2S.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
Standard InChI Key JSPZWQOUXTUHES-UHFFFAOYSA-N
SMILES C1CSCCN1C2CNC2.Cl.Cl
Canonical SMILES C1CSCCN1C2CNC2.Cl.Cl

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

4-Azetidin-3-ylthiomorpholine dihydrochloride belongs to the azetidine family, a four-membered nitrogen-containing ring system. The thiomorpholine moiety introduces a sulfur atom into the six-membered ring, while the dihydrochloride salt enhances solubility for practical applications . The IUPAC name, 4-(azetidin-3-yl)thiomorpholine dihydrochloride, reflects its bicyclic structure, with the azetidine ring attached at the third position of the thiomorpholine backbone .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1190320-91-2
Molecular FormulaC7H16Cl2N2S\text{C}_7\text{H}_{16}\text{Cl}_2\text{N}_2\text{S}
Molecular Weight231.18 g/mol
Synonyms4-(Azetidin-3-yl)thiomorpholine dihydrochloride

Crystallographic and Conformational Insights

Although X-ray crystallography data for this specific compound are unavailable, structural analogs like 1-[3-(morpholin-4-yl)propyl]-4-(3-nitrophenyl)spiro[azetidine-3,9′-xanthen]-2-one reveal planar β-lactam rings with dihedral angles of 75.77°–88.72° relative to adjacent aromatic systems . Such conformational rigidity suggests that the azetidine-thiomorpholine framework may adopt similar planar geometries, influencing intermolecular interactions such as C–H⋯O hydrogen bonding .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 4-azetidin-3-ylthiomorpholine dihydrochloride is inferred from methods used for related azetidinones. Kinugasa reactions involving nitrones and terminal acetylenes are commonly employed to construct the β-lactam core . For example, N-methyl C-phosphonylated nitrone reacts with acetylenes under catalytic conditions to yield 4-phosphonylated azetidin-2-ones . Subsequent functionalization with thiomorpholine derivatives and hydrochloric acid quenching likely produces the dihydrochloride salt .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYieldSource
1CycloadditionNitrone, terminal acetylene, Cu(I) catalyst54–87%
2N-AlkylationThiomorpholine, K2_2CO3_3, acetoneN/A
3Salt FormationHCl in EtOHN/A

Derivative Optimization

Modifications at the azetidine nitrogen or thiomorpholine sulfur atom can tune physicochemical properties. Oxidation of the thiomorpholine sulfur to a sulfone group, as seen in 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (CAS 178312-02-2), increases polarity and molecular weight to 263.18 g/mol . Such derivatives exhibit enhanced aqueous solubility, critical for in vivo pharmacokinetics .

Physicochemical and Pharmacological Properties

Solubility and Stability

While experimental data for 4-azetidin-3-ylthiomorpholine dihydrochloride are sparse, its sulfone analog demonstrates water solubility exceeding 11469.8 mg/L . The dihydrochloride salt form likely improves stability by mitigating hygroscopicity, a common issue with free bases . Thermal stability is inferred from related compounds, with decomposition temperatures above 150°C .

Biological Activity

Though direct studies are lacking, structurally similar azetidin-2-ones show promise as antibiotic adjuvants and antiviral agents . For instance, 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones potentiate β-lactam antibiotics against resistant strains by inhibiting bacterial efflux pumps . The thiomorpholine moiety’s sulfur atom may further modulate membrane permeability, enhancing intracellular drug accumulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator